molecular formula C18H20N2O3 B5571749 N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide

N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide

Cat. No.: B5571749
M. Wt: 312.4 g/mol
InChI Key: RHCVXPPRHMHMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide is a benzamide derivative featuring two aromatic rings connected via an amide bond. The benzamide ring has an ethoxy (-OCH₂CH₃) substituent at the 2-position, while the attached phenyl group carries an acetyl(methyl)amino (-N(COCH₃)(CH₃)) moiety at the 4-position. This structural arrangement confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly in enzyme modulation (e.g., histone acetyl transferases, HATs) .

The compound’s planar aromatic system (dihedral angle between rings: ~2.78°) facilitates intermolecular interactions such as hydrogen bonding (N–H⋯O and C–H⋯F) and layered stacking in crystalline states, as observed in X-ray studies .

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-4-23-17-8-6-5-7-16(17)18(22)19-14-9-11-15(12-10-14)20(3)13(2)21/h5-12H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCVXPPRHMHMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide typically involves the following steps:

    Methylation: The addition of a methyl group to the amino group.

    Ethoxylation: The attachment of the ethoxy group to the benzamide moiety.

These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to maintain consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Interactions

N-(4-cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide
  • Substituents: 2-ethoxy, 4-cyano (-CN), 3-trifluoromethyl (-CF₃).
  • Molecular Weight : 334.29 g/mol .
  • Key Features: Near-coplanar aromatic rings (dihedral angle: 2.78°), enhancing π-π stacking. Intermolecular C–H⋯N and C–H⋯F hydrogen bonds stabilize crystal packing .
  • Biological Relevance : Synthesized as a HAT activator, leveraging structural mimicry of acetyl-CoA .
N-(4-acetylphenyl)-4-methoxybenzamide
  • Substituents : 4-methoxy (-OCH₃), 4-acetyl (-COCH₃).
  • Molecular Weight : 283.31 g/mol .
  • Key Features :
    • Methoxy group enhances solubility compared to ethoxy due to reduced steric bulk.
    • Acetylphenyl group introduces a ketone, enabling hydrogen-bond acceptor interactions.
N-((2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazol-4-yl)methyl)-2-ethoxybenzamide (Difamilast)
  • Substituents : 2-ethoxy, oxazole ring, difluoromethoxy (-OCF₂H), isopropoxy (-OCH(CH₃)₂).
  • Difluoromethoxy and isopropoxy groups enhance metabolic stability and lipophilicity .

Structural and Functional Divergence

Dihedral Angles and Planarity
  • The target compound and N-(4-cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide exhibit near-coplanar aromatic rings (dihedral angle: ~2.78°), favoring strong intermolecular interactions . In contrast, analogs like N-(3,4-diethoxyphenyl)acetamide show significant non-planarity (dihedral angle: 55.69°), reducing stacking efficiency .
Hydrogen Bonding and Crystal Packing
  • The acetyl(methyl)amino group in the target compound supports intramolecular N–H⋯O bonds, while the cyano and trifluoromethyl groups in its analog enable additional C–H⋯N/F interactions . Methoxy or smaller substituents (e.g., in N-(4-acetylphenyl)-4-methoxybenzamide) lack these robust interactions, impacting crystallization and stability .
Electronic Effects

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Dihedral Angle (°) Key Interactions Biological Activity References
N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide 2-ethoxy, 4-acetyl(methyl)amino ~320 (calculated) 2.78 N–H⋯O, C–H⋯F Potential HAT activation
N-(4-cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide 2-ethoxy, 4-CN, 3-CF₃ 334.29 2.78 C–H⋯N, C–H⋯F HAT activation
N-(4-acetylphenyl)-4-methoxybenzamide 4-methoxy, 4-acetyl 283.31 N/A N–H⋯O (intramolecular) Unknown
Difamilast 2-ethoxy, oxazole, -OCF₂H, -OCH(CH₃)₂ N/A N/A π-π stacking, hydrophobic Anti-inflammatory (topical)

Biological Activity

N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a benzamide backbone with specific substitutions that enhance its biological activity. The structural formula can be represented as follows:

\text{N 4 acetyl methyl amino phenyl}-2-ethoxybenzamide}

Histone Deacetylase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a closed chromatin structure and reduced gene expression. Inhibition of these enzymes can reactivate silenced tumor suppressor genes, promoting apoptosis in cancer cells.

  • Selectivity : The compound exhibits selectivity for class I HDACs, particularly HDAC1 and HDAC3, which are often overexpressed in various cancers .

Antiproliferative Assays

In vitro studies have demonstrated that this compound has significant antiproliferative effects on several cancer cell lines. The following table summarizes the IC50 values obtained from various assays:

Cell LineIC50 (μM)Reference
HepG21.73
A27802.66
MDA-MB-2313.20
H4601.50

These results indicate that the compound is particularly effective against liver and ovarian cancer cell lines.

Mechanistic Studies

Further investigations into the mechanisms underlying the antiproliferative effects revealed:

  • Cell Cycle Arrest : this compound induces G2/M phase arrest in treated cells, preventing them from progressing through the cell cycle .
  • Apoptosis Induction : Flow cytometry analysis showed a dose-dependent increase in apoptosis rates among HepG2 cells treated with the compound, suggesting a robust mechanism for inducing cell death .

Case Studies

Several case studies have highlighted the clinical relevance of compounds similar to this compound:

  • Combination Therapy : In a study involving combination therapy with taxol and camptothecin, this compound enhanced the anticancer effects of these drugs, indicating its potential as an adjunct therapy in clinical settings .
  • Xenograft Models : Animal studies using xenograft models have shown significant tumor growth inhibition when treated with this compound, further supporting its potential application in cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.